Cortisol-d2

Descripción general

Descripción

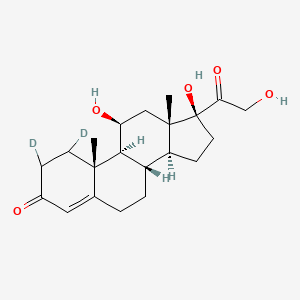

Cortisol-d2 is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 364.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cortisol-d2, a deuterated form of cortisol, is utilized in research to study the biological activity and metabolism of cortisol, a critical glucocorticoid hormone involved in various physiological processes. This article delves into the biological activity of this compound, including its metabolic pathways, physiological effects, and implications in clinical research.

Overview of Cortisol

Cortisol is a steroid hormone produced by the adrenal cortex, playing a vital role in stress response, metabolism, immune regulation, and inflammation control. It exists in two forms in serum: bound (attached to cortisol-binding globulin) and free (unbound), with only the free form being biologically active. Cortisol exerts its effects by binding to glucocorticoid receptors in target cells, leading to alterations in gene expression and protein synthesis .

Metabolism of this compound

This compound is particularly useful for tracing metabolic pathways due to its unique isotopic labeling. It allows researchers to quantify cortisol production and interconversion dynamics between cortisol and cortisone through stable isotope tracer studies. The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a crucial role in this process by converting cortisone (inactive) to cortisol (active) and vice versa .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Enzyme | Function |

|---|---|---|

| Cortisol Production | 11β-HSD1 | Converts cortisone to cortisol |

| Cortisol Inactivation | 11β-HSD2 | Converts cortisol to cortisone |

| Gluconeogenesis | Various enzymes | Synthesizes glucose from non-carbohydrate sources |

| Glycogenolysis | Glycogen phosphorylase | Breaks down glycogen into glucose |

Biological Effects of this compound

This compound exhibits similar biological activities as endogenous cortisol. Its effects include:

- Metabolic Regulation : this compound promotes gluconeogenesis and glycogenolysis, thereby increasing blood glucose levels. It also influences lipid metabolism by enhancing lipolysis .

- Immune Response Modulation : this compound has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines. This modulation is critical during stress responses and infections .

- Stress Response : As a stress hormone, this compound plays a role in the hypothalamic-pituitary-adrenal (HPA) axis activation, influencing various physiological responses during stressful situations .

Case Studies and Research Findings

-

Cortisol Dynamics in Stress :

A study examined the cortisol response to physical stressors using this compound as a tracer. Results indicated that higher exercise intensity correlated with increased cortisol levels, demonstrating the hormone's role in energy mobilization during stress . -

Cognitive Function and Aging :

Research investigating the role of 11β-HSD1 activity in the brain revealed that elevated levels of cortisol (and by extension, this compound) may contribute to cognitive decline in aging populations. This suggests potential therapeutic targets for managing age-related cognitive dysfunction through modulation of cortisol metabolism . -

Impact on Metabolic Disorders :

Studies have shown that dysregulation of cortisol metabolism is associated with obesity and type 2 diabetes. The use of this compound allowed researchers to track metabolic changes and assess the efficacy of interventions aimed at normalizing cortisol levels in these conditions .

Aplicaciones Científicas De Investigación

Biochemical Assays

Cortisol-d2 is primarily utilized in biochemical assays to measure cortisol levels in biological samples. One notable application is its use in the Cisbio HTRF Cortisol assay, which enables the rapid determination of cortisol concentrations in complex matrices such as serum and whole cells. The assay involves the use of this compound as a tracer to quantify cortisol levels effectively .

Table 1: Overview of Cortisol Assay Using this compound

| Parameter | Details |

|---|---|

| Assay Type | HTRF Cortisol Assay |

| Sample Types | Serum, Whole Cells |

| Detection Method | Time-resolved fluorescence |

| Key Components | Anti-cortisol cryptate, this compound |

| Incubation Times | 2 hours and 16 hours |

Metabolic Studies

This compound is instrumental in studying metabolic processes involving glucocorticoids. A study explored the recycling between cortisol and cortisone using this compound as a tracer to assess the activity of 11β-hydroxysteroid dehydrogenase enzymes in vivo. The findings indicated significant interconversion between cortisol and cortisone across various tissues, highlighting the role of these enzymes in regulating glucocorticoid levels .

Table 2: Enzyme Activity Assessment Using this compound

| Tissue Type | 11β-HSD Activity (Reductase/Dehydrogenase) |

|---|---|

| Splanchnic Circulation | 3:1 |

| Subcutaneous Adipose | Predominantly Dehydrogenase |

| Skeletal Muscle | Low Reductase Activity |

Clinical Research

This compound has been applied in clinical research to investigate the effects of glucocorticoids on various health conditions. For instance, its use in studies assessing cortisol levels in patients at high risk for psychosis provides insights into the relationship between stress hormones and mental health outcomes . Furthermore, ongoing clinical trials utilize this compound to evaluate the pharmacokinetics of corticosteroids like prednisolone and dexamethasone, aiming to understand their metabolic impacts better .

Table 3: Clinical Trials Involving this compound

| Study Focus | Treatment | Population Size | Key Findings |

|---|---|---|---|

| Psychosis Risk | Cortisol Measurement | 100+ | Elevated cortisol linked to psychosis risk |

| COrticosteroids REvised | Prednisolone vs. Dexamethasone | 24 | Differences in free cortisol excretion |

Pharmacological Applications

Research has indicated that this compound can aid in developing new therapeutic agents with improved efficacy and reduced side effects. For example, studies on 11β-hydroxysteroid dehydrogenase inhibitors have shown potential benefits in managing conditions like skin aging and inflammation by modulating local cortisol levels . The ability of this compound to act as a substrate for these enzymes allows researchers to explore novel pharmacological pathways.

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-ZSRARYMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.